3-Piperidin-1-ylaniline

Lipophilicity Membrane permeability CNS drug design

3-Piperidin-1-ylaniline (syn. 1-(3-aminophenyl)piperidine, m-piperidinoaniline; molecular formula C₁₁H₁₆N₂; MW 176.26 g/mol) is a meta-substituted N-arylpiperidine in which a piperidine ring is directly attached to the 3-position of an aniline core via the piperidine nitrogen.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 27969-75-1
Cat. No. B1353414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidin-1-ylaniline
CAS27969-75-1
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC(=C2)N
InChIInChI=1S/C11H16N2/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,12H2
InChIKeyHHPBFHJCBMETRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Piperidin-1-ylaniline (CAS 27969-75-1): Physicochemical Identity and Procurement-Grade Specifications for Meta-Substituted N-Arylpiperidine Research Chemicals


3-Piperidin-1-ylaniline (syn. 1-(3-aminophenyl)piperidine, m-piperidinoaniline; molecular formula C₁₁H₁₆N₂; MW 176.26 g/mol) is a meta-substituted N-arylpiperidine in which a piperidine ring is directly attached to the 3-position of an aniline core via the piperidine nitrogen . The compound is commercially available at purities of 95–98% as a brown liquid at ambient temperature (20 °C), distinguishing it from its ortho- and para-positional isomers which are crystalline solids . Its predicted ACD/LogP of 1.70 and LogD (pH 7.4) of 2.24 place it in a moderately lipophilic range compatible with both aqueous solubility and passive membrane permeability, making it a versatile building block for medicinal chemistry programs targeting intracellular or CNS-penetrant candidates . The compound carries GHS hazard statements H315, H319, H335, and H302+H312+H332, requiring standard laboratory handling precautions .

Why 3-Piperidin-1-ylaniline Cannot Be Swapped with Its Pyrrolidine, Morpholine, or Positional Isomer Analogs: Quantitative Physicochemical and Biological Rationale


Superficially, 3-piperidin-1-ylaniline appears interchangeable with its close structural analogs—3-(pyrrolidin-1-yl)aniline, 3-morpholinoaniline, or the ortho/para piperidinoaniline positional isomers—since all share an aniline core with a cyclic amine substituent. However, quantitative physicochemical profiling reveals that even single-atom changes in the cyclic amine ring or substitution position produce large-magnitude shifts in lipophilicity, hydrogen-bonding capacity, and physical state that directly govern compound performance in biological assays, synthetic transformations, and formulation workflows . The piperidine substituent confers a LogD (pH 7.4) of 2.24, which is 1.6 log units (~40-fold) higher than the morpholine analog and 0.7 log units (~5-fold) higher than the pyrrolidine analog—differences that determine passive membrane permeability and CNS partitioning behavior . Furthermore, the meta-substitution pattern yields a unique liquid physical state at room temperature, whereas the ortho and para isomers are solids with melting points of 44–47 °C and 26–29 °C respectively, impacting neat handling, automated liquid dispensing, and solvent-free reaction compatibility . These are not incremental differences; they represent distinct chemical entities with non-overlapping property spaces that generic substitution cannot replicate.

Quantitative Differential Evidence for 3-Piperidin-1-ylaniline Against Its Closest Structural Analogs: A Procurement Decision Guide


Lipophilicity (LogD at pH 7.4): 3-Piperidino vs. 3-Morpholino vs. 3-Pyrrolidino Substitution — A Three-Way ACD/Labs Predicted Comparison

The lipophilicity of 3-piperidin-1-ylaniline at physiological pH (LogD 7.4 = 2.24) is substantially higher than that of its morpholine (LogD 7.4 = 0.63) and pyrrolidine (LogD 7.4 = 1.54) analogs, as calculated by the ACD/Labs Percepta platform (version 14.00) . The piperidine-to-morpholine difference of ΔLogD = +1.61 units corresponds to an approximately 40-fold higher octanol-water distribution coefficient at pH 7.4, strongly predicting superior passive membrane permeability and blood-brain barrier penetration potential [1]. The piperidine-to-pyrrolidine difference of ΔLogD = +0.70 units (~5-fold) reflects the contribution of the additional methylene group in the six-membered piperidine ring versus the five-membered pyrrolidine ring. At pH 5.5 (relevant to endosomal/lysosomal compartments), the meta-piperidino isomer retains a LogD of 1.40, compared to 0.30 for morpholino and 1.24 for pyrrolidino, indicating that the piperidine analog maintains meaningful lipophilicity even under acidic conditions .

Lipophilicity Membrane permeability CNS drug design LogD Structure-property relationship

Physical State at Ambient Temperature: Meta-Piperidinoaniline as a Room-Temperature Liquid vs. Ortho and Para Isomers as Crystalline Solids

At 20 °C, 3-piperidin-1-ylaniline is a brown liquid, whereas its ortho isomer (2-piperidinoaniline, CAS 39643-31-7) is a crystalline solid with a melting point of 44–47 °C and its para isomer (4-piperidinoaniline, CAS 2359-60-6) is a low-melting solid with a melting point of 26–29 °C . This difference arises from the meta-substitution pattern disrupting crystal packing symmetry relative to the more linear para isomer and the intramolecular hydrogen-bonding-capable ortho isomer. The liquid physical state of the meta isomer eliminates the need for dissolution in a solvent prior to use in neat reaction conditions, enables direct dispensing via automated liquid handlers, and simplifies formulation for high-throughput screening where DMSO stock solutions may be undesirable .

Physical state Automated liquid handling Neat reactions Formulation Isomer comparison

Polar Surface Area and Hydrogen-Bond Acceptor Count: Piperidino vs. Morpholino Substitution Impacts Predicted BBB Permeation

3-Piperidin-1-ylaniline has a topological polar surface area (TPSA) of 29 Ų and 2 hydrogen-bond acceptor (HBA) atoms, compared to 38 Ų and 3 HBA atoms for 3-morpholinoaniline, as predicted by the ACD/Labs Percepta Platform . The 9 Ų reduction in PSA and loss of one HBA in the piperidino analog are consequences of replacing the morpholine ring oxygen with a methylene group. TPSA values below 60–70 Ų are strongly associated with passive blood-brain barrier penetration, and the 29 Ų value of the piperidino analog places it well within this favorable range, whereas the morpholino analog at 38 Ų is closer to the threshold where CNS penetration may become rate-limited by polar surface area [1]. Both the pyrrolidino analog (29 Ų) and all three positional isomers of piperidinoaniline share the same TPSA of 29 Ų, indicating that PSA differentiation is specifically advantageous when selecting against the morpholine analog .

Polar surface area Blood-brain barrier CNS MPO score Hydrogen bonding Drug-likeness

Positional Isomer LogD (pH 7.4) Hierarchy: Meta Isomer Occupies an Intermediate Lipophilicity Window Distinct from Ortho and Para Isomers

Among the three positional isomers of piperidinoaniline, the meta-substituted compound (3-piperidin-1-ylaniline) exhibits a LogD at pH 7.4 of 2.24, which lies intermediate between the ortho isomer (LogD 7.4 = 2.36) and the para isomer (LogD 7.4 = 1.96), as predicted by ACD/Labs Percepta v14.00 . The meta isomer also displays the highest LogD at pH 5.5 (1.40) among the three positional isomers, exceeding para (0.57) by 0.83 log units and ortho (0.96) by 0.44 log units . This pH-dependent lipophilicity profile arises from differences in the electronic effect of the piperidine substituent on the aniline NH₂ pKa across substitution positions. The higher LogD at acidic pH for the meta isomer suggests better retention of lipophilic character in acidic subcellular compartments (endosomes, lysosomes), which is relevant for compounds intended to engage targets in these organelles [1].

Positional isomerism LogD Substitution pattern SAR Physicochemical profiling

Biological Target Engagement Profile: Multi-Target Screening Data from BindingDB Reveals Broad but Modest Inhibitory Activity Across Diverse Enzyme Classes

Screening data deposited in BindingDB demonstrate that 3-piperidin-1-ylaniline exhibits measurable inhibitory activity against at least three structurally and functionally distinct enzyme targets: mouse Ehrlich ascites dihydroorotase (IC₅₀ = 1.80 × 10⁵ nM, i.e., 180 µM, at pH 7.37) [1], recombinant human dipeptidyl peptidase 8 (DPP8; IC₅₀ = 6.80 × 10³ nM, i.e., 6.8 µM) [2], and Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR; IC₅₀ = 8.00 × 10³ nM, i.e., 8.0 µM) [3]. While none of these activities reaches the potency threshold typically required for a lead compound (IC₅₀ < 1 µM), the compound's ability to engage metalloenzymes (dihydroorotase, DXR) and serine proteases (DPP8) indicates a polypharmacological profile that may be exploitable through fragment-based or structure-guided optimization. Comparator data for the morpholine, pyrrolidine, and positional isomer analogs in these exact assays are not publicly available, precluding direct potency ranking; however, the lipophilicity advantage of the piperidino analog would be expected to enhance binding to hydrophobic enzyme pockets relative to the more polar morpholino analog .

Enzyme inhibition BindingDB Dihydroorotase DPP8 Mycobacterium tuberculosis Target engagement

Scaffold Utility: Piperidine-Linked Aniline Core in HIV-1 NNRTI and VAChT PET Tracer Programs — Class-Level Evidence of the Meta-Piperidinoaniline Pharmacophore

The piperidine-linked aniline motif—of which 3-piperidin-1-ylaniline is the simplest meta-substituted representative—has been validated as a productive scaffold in two independent drug discovery programs. In the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) space, a series of N-arylmethyl substituted piperidine-linked aniline derivatives demonstrated anti-HIV-1 activity in MT-4 cells with EC₅₀ values ranging from 0.022 to 2.1 µM; the most potent compound (5a6) achieved EC₅₀ = 0.022 ± 0.0091 µM with a selectivity index exceeding 10,770, outperforming the reference drugs didanosine (DDI) and delavirdine (DLV) in cell-based assays and proving more efficient than nevirapine (NVP) in a reverse transcriptase enzymatic assay [1]. In the vesicular acetylcholine transporter (VAChT) ligand program, aniline derivatives of piperidines yielded compounds with VAChT binding affinities of Ki = 0.93–18 nM and selectivity over σ₁ and σ₂ receptors of 44–4,400-fold; the optimized PET tracer candidate (−)-[¹¹C]24b achieved Ki = 0.78 nM for VAChT with 900-fold σ-receptor selectivity and demonstrated favorable brain pharmacokinetics in rats and nonhuman primates [2]. These data demonstrate that the 3-piperidin-1-ylaniline core provides a geometrically and electronically competent scaffold for achieving high potency and selectivity when elaborated with appropriate substituents. The meta-substitution pattern directs the aniline NH₂ vector into a trajectory that, in the HIV NNRTI series, enables key contacts with the allosteric binding pocket of reverse transcriptase [1].

HIV-1 NNRTI Vesicular acetylcholine transporter PET tracer Scaffold Medicinal chemistry

Optimal Procurement and Application Scenarios for 3-Piperidin-1-ylaniline: Evidence-Driven Use Cases in Drug Discovery, Chemical Biology, and PET Tracer Development


CNS-Penetrant Fragment Library Construction: Exploiting LogD 2.24 and PSA 29 Ų for Blood-Brain Barrier-Compliant Building Block Selection

For neuroscience-focused fragment-based drug discovery (FBDD), 3-piperidin-1-ylaniline's predicted LogD (pH 7.4) of 2.24 and TPSA of 29 Ų satisfy key physicochemical criteria for CNS drug candidates: TPSA < 60–70 Ų and 1 < LogD < 3 [1]. Compared to 3-morpholinoaniline (LogD 0.63, TPSA 38 Ų), the piperidino analog is predicted to exhibit superior passive BBB penetration by approximately 40-fold based on the LogD differential alone . Procurement of the meta isomer specifically, rather than the ortho or para piperidinoaniline positional isomers, is recommended for CNS fragment libraries because the meta isomer's LogD 7.4 of 2.24 falls within the optimal CNS range, whereas the ortho isomer (LogD 2.36) approaches the upper lipophilicity boundary where metabolic liability and phospholipidosis risk increase [2]. The liquid physical state further facilitates direct dispensing into 384- or 1536-well plates for high-throughput fragment screening without requiring pre-dissolution [3].

Antimycobacterial Probe Development: Mycobacterium tuberculosis DXR Inhibition as a Quantitative Starting Point for Hit Elaboration

The compound's measured IC₅₀ of 8.0 µM against M. tuberculosis DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase), a validated target in the non-mevalonate isoprenoid biosynthesis pathway essential for mycobacterial survival, provides a quantitative starting point for structure-guided optimization [1]. While this potency is insufficient for direct advancement, the piperidine-aniline scaffold's demonstrated elaborability in the HIV NNRTI program—where simple N-arylmethyl substitution improved potency by >95-fold—suggests that focused library synthesis around the aniline NH₂ and the piperidine ring positions can yield meaningful potency gains . The CymitQuimica vendor description indicating that 1-(3-aminophenyl)piperidine inhibits mycobacterial gene transcription via repressor protein binding provides additional, albeit uncited, mechanistic rationale for exploring this compound in antimycobacterial probe discovery [2]. Procurement for this application should be accompanied by an analytical quality control check (¹H NMR, LCMS) to confirm identity and purity ≥ 95% prior to SAR expansion.

PET Tracer Precursor for Vesicular Acetylcholine Transporter Imaging: Scaffold Provenance in a Validated VAChT Ligand Series

3-Piperidin-1-ylaniline represents the minimal unsubstituted core of a pharmacophore that, when elaborated with appropriate aryl and carbonyl substituents, yields VAChT ligands with Ki values as low as 0.78 nM and σ-receptor selectivity exceeding 900-fold [1]. In the published series, compound 24a (which contains the piperidine-aniline motif) achieved Ki = 0.93 nM for VAChT with 4,400-fold selectivity over σ₂ receptors, and the ¹¹C-radiolabeled enantiomer (−)-[¹¹C]24b demonstrated striatum-selective brain uptake in nonhuman primates, validating the scaffold's suitability for PET tracer development [1]. The meta-piperidinoaniline core provides the optimal vector for appending the carbonyl-containing side chain that is critical for VAChT binding. For research groups developing cholinergic imaging agents for Alzheimer's disease or Parkinson's disease dementia, 3-piperidin-1-ylaniline offers a procurement-efficient entry point to this validated chemical series, avoiding the need for de novo scaffold synthesis [1].

Automated High-Throughput Chemistry Platforms: Liquid Physical State as a Decisive Handling Advantage for Automated Liquid Dispensing and Neat Reaction Workflows

The room-temperature liquid physical state of 3-piperidin-1-ylaniline distinguishes it from its ortho (MP 44–47 °C) and para (MP 26–29 °C) isomers for applications on automated synthesis platforms [1]. In automated liquid handling systems (e.g., Labcyte Echo, Tecan, Hamilton), liquid reagents can be dispensed directly without the solvent addition, sonication, or heating steps required for solid isomers, reducing cycle time and eliminating variability associated with incomplete dissolution [2]. For combinatorial library synthesis employing neat reaction conditions (e.g., solvent-free Buchwald-Hartwig amination, mechanochemical coupling), the liquid meta isomer enables direct stoichiometric addition whereas the solid isomers require pre-melting or dissolution. Additionally, the compound's boiling point of 346.7 °C (predicted) and flash point of 141.1 °C provide a wide safe-handling temperature window compatible with most standard organic transformations [3].

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